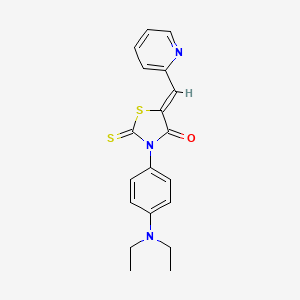
(Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(4-(diethylamino)phenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Synthesis and Biological Evaluation : Thiazolidinone derivatives, including the subject compound, have been synthesized and evaluated for antimicrobial activity. These compounds displayed significant activity against various bacterial strains, such as E. coli, and fungal species like C. albicans (Patel, Kumari, & Patel, 2012).
- Antimicrobial and Cytotoxic Activities : Another study focused on synthesizing derivatives of thiazolidin-4-one and evaluating their antimicrobial and cytotoxic activities. This research highlights the potential of these compounds in developing novel antimicrobial agents (Feitoza et al., 2012).
Antitumor Studies
- Zinc(II) Complexes with Pyridine Thiazole Derivatives : The synthesis of zinc(II) complexes using pyridine thiazole derivatives, including the mentioned compound, showed that these complexes have higher activity than the free ligands in antitumor applications. Some compounds demonstrated specificity for certain cancer cell lines (Xun-Zhong et al., 2020).
Structural and Chemical Analysis
- X-ray Diffraction and DFT Studies : Thiazolidin-4-one derivatives have been characterized using X-ray diffraction and density functional theory (DFT) studies. These analyses are crucial for understanding the molecular and solid-state structure of these compounds (Rahmani et al., 2017).
Synthesis Techniques
- Green Synthesis in PEG-400 : An environmentally friendly synthesis method for thioxothiazolidine derivatives, including the subject compound, was developed using polyethylene glycol-400 (PEG-400). This method is efficient and economical, highlighting the potential for green chemistry in synthesizing these compounds (Metwally, 2014).
Electrochemical Properties
- Electrochemical Characterization : Electrochemical studies of thioxothiazolidin-4-ones have been conducted to understand their redox potential and other electrochemical properties. Such studies are fundamental for applications in areas like sensor development and catalysis (Ungureanu et al., 2021).
Propiedades
IUPAC Name |
(5Z)-3-[4-(diethylamino)phenyl]-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS2/c1-3-21(4-2)15-8-10-16(11-9-15)22-18(23)17(25-19(22)24)13-14-7-5-6-12-20-14/h5-13H,3-4H2,1-2H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGOVXJOSIVUCJ-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26660205 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(1,1-Dimethylheptyl)-9-methoxy-4,4-dimethyl-4H-[1]benzopyrano[3,4-d]isoxazole](/img/structure/B2447522.png)

![Ethyl 2-({[4-(2,3-dimethylphenyl)piperazin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B2447524.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2447530.png)
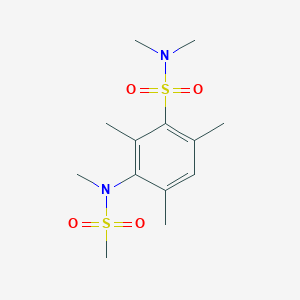
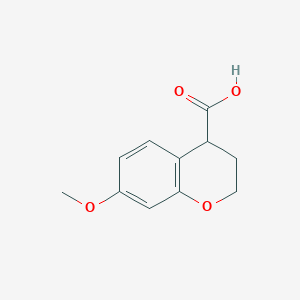
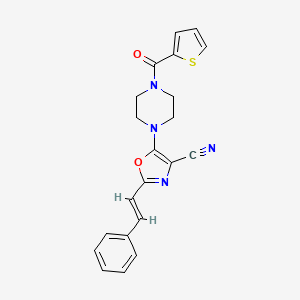
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1H-imidazol-5-yl)methanone](/img/structure/B2447537.png)

![3-(4-bromophenyl)-5,7-dimethyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2447540.png)
![(2S)-2-[[1-(4-methylphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2447541.png)
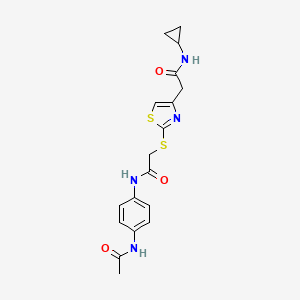
![N-[3-(2,2,2-Trifluoroethoxymethyl)phenyl]prop-2-enamide](/img/structure/B2447544.png)